An In-depth Technical Guide to 6-Fluoronaphthalene-2-sulfonic acid
An In-depth Technical Guide to 6-Fluoronaphthalene-2-sulfonic acid
CAS Number: 859071-26-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoronaphthalene-2-sulfonic acid, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific published data on this compound is limited, this document consolidates available information on related chemical structures and outlines potential synthetic routes, characterization methodologies, and prospective applications based on established chemical principles and the known roles of analogous molecules.
Core Compound Properties
Quantitative data for 6-Fluoronaphthalene-2-sulfonic acid is not extensively available in public literature. The following table summarizes fundamental properties derived from its chemical structure and information on commercially available related compounds.
| Property | Value | Source/Method |
| CAS Number | 859071-26-4 | Chemical Abstract Service |
| Molecular Formula | C₁₀H₇FO₃S | - |
| Molecular Weight | 226.22 g/mol | - |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)C=C1S(=O)(=O)O | - |
| Physical State | Solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of sulfonic acids |
Hypothetical Synthesis and Experimental Protocols
Due to the absence of specific published synthesis protocols for 6-Fluoronaphthalene-2-sulfonic acid, a plausible synthetic route can be extrapolated from general methods for the sulfonation of aromatic compounds and the synthesis of fluorinated naphthalenes. A potential precursor is 6-Fluoronaphthalene, which can be synthesized via various methods, including the Balz-Schiemann reaction from 6-aminonaphthalene.
Proposed Synthesis of 6-Fluoronaphthalene-2-sulfonic acid
A potential route for the synthesis of 6-Fluoronaphthalene-2-sulfonic acid involves the direct sulfonation of 2-fluoronaphthalene. The regioselectivity of the sulfonation of naphthalene derivatives is highly dependent on reaction conditions such as temperature and the sulfonating agent used.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2-fluoronaphthalene.
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Sulfonation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid or oleum (fuming sulfuric acid) dropwise while maintaining the temperature below 10°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specific temperature (e.g., 80-120°C) to favor the formation of the thermodynamically more stable 2-sulfonic acid isomer. The optimal temperature and reaction time would need to be determined empirically.
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Work-up: Upon completion of the reaction (monitored by techniques like TLC or HPLC), the reaction mixture is cooled and carefully poured onto crushed ice.
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Isolation: The precipitated 6-Fluoronaphthalene-2-sulfonic acid can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or aqueous ethanol.
The following diagram illustrates a generalized workflow for the synthesis and purification of a naphthalenesulfonic acid derivative.
Potential Applications in Drug Development and Research
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The naphthalene scaffold is also a common motif in biologically active compounds. Therefore, 6-Fluoronaphthalene-2-sulfonic acid could serve as a valuable building block or a fragment in the design of novel therapeutic agents.
The sulfonic acid group can be converted into a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides, a class of compounds with a broad range of pharmacological activities.
The following diagram illustrates a potential logical relationship for the application of this compound in drug discovery.
Characterization and Analytical Methods
The characterization of 6-Fluoronaphthalene-2-sulfonic acid would involve standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic aromatic proton signals, with coupling patterns influenced by the fluorine and sulfonate substituents.
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¹³C NMR: Would reveal the carbon skeleton, with the carbon atom attached to the fluorine atom showing a large one-bond C-F coupling constant.
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¹⁹F NMR: A key technique to confirm the presence and chemical environment of the fluorine atom.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.
